5-Carboxamidotryptamine maleate

Description

Properties

IUPAC Name |

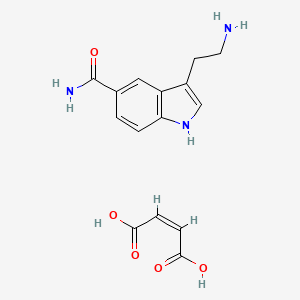

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQZSWAOVAMBQM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017355 | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118202-69-0, 74885-72-6 | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxamidotryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Carboxamidotryptamine Maleate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxamidotryptamine (5-CT), a potent and non-selective serotonin (B10506) (5-HT) receptor agonist, has been a pivotal tool in pharmacological research for decades. Its high affinity for a range of 5-HT receptor subtypes, particularly within the 5-HT1, 5-HT5, and 5-HT7 families, has enabled the elucidation of serotonergic signaling pathways and the characterization of novel therapeutic targets. This technical guide provides an in-depth overview of the discovery and synthesis of 5-Carboxamidotryptamine maleate (B1232345), alongside a comprehensive summary of its receptor binding and functional activity profile. Detailed experimental protocols and visual representations of its synthesis and primary signaling pathway are included to facilitate its application in research and drug development.

Discovery and Historical Context

Chemical Synthesis

The synthesis of 5-Carboxamidotryptamine (3-(2-aminoethyl)-1H-indole-5-carboxamide) can be achieved through a multi-step process starting from a suitable indole (B1671886) precursor. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis of 5-Carboxamidotryptamine

Materials:

-

Lithium aluminum hydride (LiAlH)

-

Dry tetrahydrofuran (B95107) (THF)

-

Oxalyl chloride

-

Ammonia (B1221849) (gas or solution in a suitable solvent)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Maleic acid

-

Diethyl ether

Procedure:

-

Reduction of the Nitrile Group:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of lithium aluminum hydride in dry THF is prepared under an inert atmosphere.

-

A solution of 5-cyanoindole in dry THF is added dropwise to the LiAlH suspension at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 5-(aminomethyl)indole.

-

-

Conversion to the Tryptamine (B22526):

-

The 5-(aminomethyl)indole is dissolved in a suitable solvent and reacted with oxalyl chloride to form the corresponding glyoxylamide intermediate.

-

This intermediate is then reduced, typically with a reducing agent like LiAlH, to yield the tryptamine backbone, resulting in 5-aminomethyl-N,N-dimethyltryptamine.

-

-

Formation of the Carboxamide:

-

The primary amine of the tryptamine derivative is protected.

-

The 5-aminomethyl group is then converted to a carboxylic acid via oxidation.

-

The carboxylic acid is activated (e.g., using a coupling agent like DCC or by conversion to an acid chloride) and then reacted with ammonia to form the 5-carboxamide group.

-

Finally, the protecting group on the tryptamine nitrogen is removed to yield 5-Carboxamidotryptamine.

-

-

Formation of the Maleate Salt:

-

The free base of 5-Carboxamidotryptamine is dissolved in ethanol.

-

A solution of maleic acid in ethanol is added dropwise with stirring.

-

The resulting precipitate of 5-Carboxamidotryptamine maleate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Pharmacological Profile

5-Carboxamidotryptamine is a potent agonist at multiple serotonin receptors, exhibiting high affinity for several subtypes. Its non-selective nature makes it a valuable tool for broad screening and characterization of serotonergic systems.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of 5-Carboxamidotryptamine for various human serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT₁ Family | |

| 5-HT₁A | 0.5 - 2.0 |

| 5-HT₁B | 1.0 - 5.0 |

| 5-HT₁D | 0.8 - 3.0 |

| 5-HT₁E | >1000 |

| 5-HT₁F | >1000 |

| 5-HT₂ Family | |

| 5-HT₂A | 100 - 500 |

| 5-HT₂B | 50 - 200 |

| 5-HT₂C | 200 - 1000 |

| 5-HT₃ | >1000 |

| 5-HT₄ | 50 - 150 |

| 5-HT₅ Family | |

| 5-HT₅A | 1.0 - 10.0 |

| 5-HT₆ | 100 - 400 |

| 5-HT₇ | 0.2 - 2.0 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., radioligand, tissue preparation).

Functional Activity

5-CT acts as a full or partial agonist at the receptors for which it has high affinity. The following table summarizes its functional potency (EC₅₀, in nM) in various in vitro assays.

| Receptor Subtype | Functional Assay | Potency (EC₅₀, nM) |

| 5-HT₁A | Inhibition of Forskolin-stimulated cAMP accumulation | 0.1 - 1.0 |

| 5-HT₁B | Inhibition of Forskolin-stimulated cAMP accumulation | 1.0 - 10.0 |

| 5-HT₁D | Inhibition of Forskolin-stimulated cAMP accumulation | 0.5 - 5.0 |

| 5-HT₅A | G-protein activation (e.g., [³⁵S]GTPγS binding) | 5.0 - 20.0 |

| 5-HT₇ | Stimulation of cAMP accumulation | 0.1 - 2.0 |

Note: EC₅₀ values are representative and can vary based on the cell line, expression levels, and specific functional assay employed.

Signaling Pathways

As a potent agonist at multiple G-protein coupled receptors (GPCRs), 5-Carboxamidotryptamine primarily exerts its effects through the modulation of intracellular second messenger systems. The signaling pathway for the 5-HT₁A receptor, a high-affinity target of 5-CT, is depicted below.

5-HT₁A Receptor Signaling Pathway

Caption: 5-HT₁A receptor signaling pathway activated by 5-CT.

Upon binding of 5-CT to the 5-HT₁A receptor, the associated heterotrimeric Gi/o protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Simultaneously, the Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. These events culminate in a variety of cellular responses, including modulation of neuronal excitability and gene transcription.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of the serotonin system. Its well-characterized high affinity and agonist activity at multiple 5-HT receptor subtypes provide a robust means to investigate the physiological and pathological roles of these receptors. The information presented in this guide, including detailed synthesis protocols, comprehensive biological activity data, and clear visual representations of its mechanisms of action, is intended to support the continued and effective use of this important research compound in advancing our understanding of serotonergic neurotransmission and its implications for human health and disease.

The Agonistic Action of 5-Carboxamidotryptamine Maleate on 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxamidotryptamine (B1209777) (5-CT) is a potent, non-selective serotonin (B10506) receptor agonist, structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] It exhibits high affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] Due to its potent and broad-spectrum activity, 5-CT serves as an invaluable pharmacological tool for elucidating the physiological roles and therapeutic potential of these receptors. This technical guide provides an in-depth overview of the mechanism of action of 5-carboxamidotryptamine maleate (B1232345) on these key 5-HT receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Data Presentation: Quantitative Analysis of 5-CT Interaction with 5-HT Receptors

The interaction of 5-CT with 5-HT receptors is characterized by high binding affinity (low Ki values) and potent functional activity (low EC50 or pIC50 values). The following tables summarize the quantitative data from various in vitro studies.

Table 1: Binding Affinity of 5-Carboxamidotryptamine (5-CT) for 5-HT Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | pIC50 | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | 1.1 | - | [3] |

| 5-HT1B | Human | [3H]Serotonin | - | - | [3] |

| 5-HT1D | Human | [3H]5-HT | - | 8.3 ± 0.1 (high affinity site) | [4] |

| 5-HT5A | Human | [3H]5-CT | 4.6 | - | [2] |

| 5-HT7 | Human | [3H]5-CT | - | - | [3] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition.

Table 2: Functional Activity of 5-Carboxamidotryptamine (5-CT) at 5-HT Receptor Subtypes

| Receptor Subtype | Assay Type | Species/Cell Line | Measured Effect | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 5-HT1A | GTPγS Binding | Rat Hippocampus | G-protein activation | - | Full agonist | [5] |

| 5-HT1B/1D | cAMP Inhibition | Rabbit Renal Artery | Decrease in cAMP | - | - | [6] |

| 5-HT7 | cAMP Accumulation | CHO-K1 cells | Increase in cAMP | 1.3 | - | Eurofins data |

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Emax represents the maximum response achievable by the drug.

Core Signaling Mechanisms

5-CT exerts its effects by activating G protein-coupled receptors (GPCRs), leading to distinct intracellular signaling cascades depending on the receptor subtype.

5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A Receptors: Gi/o-Coupled Inhibition

Signaling Pathway of Gi/o-Coupled 5-HT Receptors

Caption: Gi/o-coupled signaling cascade of 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A receptors.

5-HT7 Receptor: Gs-Coupled Stimulation

In contrast to the 5-HT1 and 5-HT5 families, the 5-HT7 receptor is primarily coupled to the Gs family of G proteins.[9] Activation of the 5-HT7 receptor by 5-CT leads to the stimulation of adenylyl cyclase. This results in an increased production of intracellular cAMP and subsequent activation of PKA. The activated PKA can then phosphorylate various downstream targets, leading to a stimulatory cellular response.

Signaling Pathway of Gs-Coupled 5-HT7 Receptor

Caption: Gs-coupled signaling cascade of the 5-HT7 receptor.

Experimental Protocols

The characterization of 5-CT's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of 5-CT for a specific 5-HT receptor subtype.

Experimental Workflow for Radioligand Binding Assay

References

- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Pharmacological Profile of 5-Carboxamidotryptamine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent tryptamine (B22526) derivative and a non-selective agonist for multiple serotonin (B10506) (5-HT) receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of 5-CT, with a focus on its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented in a structured format to facilitate its use in research and drug development.

Introduction

5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the endogenous neurotransmitter serotonin.[1] It is widely recognized as a high-affinity agonist at several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] Due to its potent and broad-spectrum activity, 5-CT serves as a valuable pharmacological tool for characterizing 5-HT receptor function and for investigating the physiological roles of these receptors. This guide summarizes the key pharmacological data and experimental methodologies related to 5-CT maleate.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). The following table summarizes the available binding affinity data for 5-Carboxamidotryptamine at various human serotonin receptors.

Table 1: Receptor Binding Affinity of 5-Carboxamidotryptamine (Ki)

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| 5-HT1A | Data not available | - | - | - |

| 5-HT1B | Data not available | - | - | - |

| 5-HT1D | ~5.0 (pIC50 = 8.3) | [3H]5-HT | Human Cerebral Cortex | [3] |

| 5-HT5A | 4.6 | Not Specified | Cloned human 5-HT5A receptor | [4] |

| 5-HT7 | pKi 9.0-9.4 | Not Specified | Recombinant human 5-HT7 receptors |

Note: pIC50 was converted to an approximate Ki value. The original source reported a high-affinity pIC50 of 8.3.[3] Further studies are needed to determine the precise Ki values for 5-HT1A and 5-HT1B receptors.

Functional Activity

As an agonist, 5-CT activates serotonin receptors, initiating downstream signaling cascades. The potency of an agonist is measured by its half-maximal effective concentration (EC50). The available functional activity data for 5-CT is presented below.

Table 2: Functional Potency of 5-Carboxamidotryptamine (EC50)

| Receptor Subtype | EC50 (nM) | Assay Type | Cellular Response Measured | Reference |

| 5-HT1A | Data not available | - | - | - |

| 5-HT1B | 14 | Electrophysiology | Inhibition of poly-epscs in rat hippocampus | [4] |

| 5-HT1D | Data not available | - | - | - |

| 5-HT5A | Data not available | - | - | - |

| 5-HT7 | 1.3 | cAMP Assay | cAMP formation in CHO-K1 cells |

Note: Further functional assays are required to determine the EC50 values for 5-HT1A, 5-HT1D, and 5-HT5A receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 5-Carboxamidotryptamine maleate.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of 5-CT for a specific serotonin receptor subtype.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target serotonin receptor are homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand for the receptor of interest is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of 5-CT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (General Protocol)

This protocol describes a general method for assessing the functional potency (EC50) of 5-CT at G-protein coupled serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

-

Cell Culture:

-

Cells stably or transiently expressing the serotonin receptor of interest are cultured to an appropriate density.

-

-

Assay Preparation:

-

Cells are harvested and seeded into microplates.

-

Prior to agonist stimulation, cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

For Gi/o-coupled receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A), cells are stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 5-CT.

-

For Gs-coupled receptors (5-HT7), cells are stimulated directly with varying concentrations of 5-CT.

-

-

cAMP Measurement:

-

Following stimulation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the log concentration of 5-CT.

-

The EC50 value, representing the concentration of 5-CT that produces 50% of the maximal response, is determined using non-linear regression analysis.

-

Signaling Pathways

5-Carboxamidotryptamine, through its agonistic action on various serotonin receptors, modulates distinct intracellular signaling pathways.

5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A Receptor Signaling

These receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.

Activation of these receptors by 5-CT leads to the dissociation of the Gi/o protein into its αi/o and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in protein kinase A (PKA) activity. The βγ subunit can modulate the activity of other effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, as well as activating downstream signaling cascades like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the stimulatory G-protein, Gs.

Upon agonist binding, the 5-HT7 receptor activates Gs, leading to the stimulation of adenylyl cyclase. This results in an increase in intracellular cAMP levels and activation of PKA. Downstream targets of PKA in the context of 5-HT7 receptor signaling include the ERK pathway.

Conclusion

This compound is a potent and valuable research tool for the study of serotonin receptors. Its high affinity and agonist activity at multiple 5-HT receptor subtypes, particularly 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7, allow for the investigation of a wide range of physiological and pathological processes. This guide provides a consolidated resource of its pharmacological profile, including quantitative data, detailed experimental protocols, and an overview of its signaling mechanisms, to aid researchers in the fields of pharmacology, neuroscience, and drug discovery. Further research is warranted to fully elucidate the binding affinities and functional potencies of 5-CT at all relevant serotonin receptor subtypes.

References

- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]

- 3. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxamidotryptamine Maleate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxamidotryptamine (5-CT) is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] It is a potent, non-selective agonist at multiple serotonin receptor subtypes, exhibiting high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] This technical guide provides a detailed overview of the receptor binding affinity and selectivity of 5-Carboxamidotryptamine maleate (B1232345). It includes comprehensive tables of binding data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support research and drug development efforts in the field of serotonergic neurotransmission.

Receptor Binding Affinity and Selectivity

5-Carboxamidotryptamine maleate is characterized by its high affinity for several serotonin receptor subtypes, particularly within the 5-HT1 family, as well as the 5-HT5A and 5-HT7 receptors.[1][2] Its broad-spectrum agonist activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.[3][4]

The following tables summarize the quantitative binding data for 5-Carboxamidotryptamine at various human serotonin receptors.

Table 1: High-Affinity Receptor Binding Profile of 5-Carboxamidotryptamine

| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |

| 5-HT1A | 0.66 | High affinity, full agonist.[1][5] |

| 5-HT1B | 1.44 | High affinity, full agonist.[1][5] |

| 5-HT1D | 4.83 (pIC50: 8.3 +/- 0.1) | High affinity, full agonist.[1][5][6] |

| 5-HT5A | 4.6 | High affinity agonist.[7] |

| 5-HT7 | ~10 | High affinity agonist.[1] |

Table 2: Lower-Affinity and Negligible Receptor Binding Profile of 5-Carboxamidotryptamine

| Receptor Subtype | Binding Affinity | Notes |

| 5-HT2 | Lower Affinity | Agonist activity.[1] |

| 5-HT3 | Lower Affinity | Agonist activity.[1] |

| 5-HT6 | Lower Affinity | Agonist activity.[1] |

| 5-HT1E | Negligible Affinity | [1] |

| 5-HT1F | Negligible Affinity | [1] |

Experimental Protocols

The determination of receptor binding affinity and functional activity of compounds like 5-Carboxamidotryptamine relies on a variety of in vitro assays. The most common techniques are radioligand binding assays and functional assays that measure downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (e.g., [3H]5-CT or a subtype-selective radioligand) that binds to the receptor of interest.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Tissue/Cell Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength. For 5-HT receptors, this is often a Tris-based buffer.

-

Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (5-Carboxamidotryptamine).

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include the measurement of second messengers such as cyclic AMP (cAMP) and intracellular calcium.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing the serotonin receptor subtype of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with varying concentrations of 5-Carboxamidotryptamine.

-

Stimulation: For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The ability of the agonist to inhibit this stimulation is then measured. For Gs-coupled receptors, the direct stimulation of cAMP production by the agonist is measured.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassay principles (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Signaling Pathways

The diverse effects of 5-Carboxamidotryptamine are mediated through the activation of various G protein-coupled receptor signaling pathways. The primary pathways for the high-affinity receptors are outlined below.

5-HT1A/1B/1D and 5-HT5A Receptor Signaling (Gi/o-coupled)

These receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Signaling Pathway: Gi/o-Coupled Receptors

Caption: Inhibitory signaling pathway of Gi/o-coupled 5-HT receptors.

5-HT7 Receptor Signaling (Gs-coupled)

In contrast to the 5-HT1 and 5-HT5A receptors, the 5-HT7 receptor couples to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[8]

Signaling Pathway: Gs-Coupled Receptors

Caption: Stimulatory signaling pathway of the Gs-coupled 5-HT7 receptor.

Conclusion

This compound is a potent and non-selective serotonin receptor agonist with a well-defined binding profile. Its high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors makes it an indispensable tool for the pharmacological characterization of these receptors and for probing their roles in health and disease. This guide provides a comprehensive resource for researchers, summarizing key binding data, outlining standard experimental procedures, and visualizing the principal signaling pathways, thereby facilitating further investigation into the complex world of serotonergic signaling.

References

- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]

- 3. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into 5-Carboxamidotryptamine Derivatives as Serotonin Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of 5-carboxamidotryptamine (B1209777) derivatives, a class of compounds with significant affinity for various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. 5-Carboxamidotryptamine (5-CT) is a non-selective but high-affinity agonist at several 5-HT receptor subtypes, making its derivatives a fertile ground for the development of more selective and potent therapeutic agents.[1] This document provides a comprehensive overview of their pharmacological properties, the experimental methodologies used to determine these properties, and the key signaling pathways they modulate.

Core Structure and Pharmacological Profile

5-Carboxamidotryptamine is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin.[1] It exhibits high affinity for a range of 5-HT receptors, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1] Its affinity for 5-HT2, 5-HT3, and 5-HT6 receptors is lower, and it has negligible affinity for the 5-HT1E and 5-HT1F receptor subtypes.[1] The promiscuity of 5-CT has spurred research into derivatives with improved selectivity, a crucial factor for therapeutic applications.

One notable derivative, AH-494, has demonstrated greater selectivity for the 5-HT7 receptor over the 5-HT1A receptor, highlighting the potential for targeted drug design within this chemical class.[1] Structural studies suggest that interactions with specific amino acid residues, such as Ser5x43, may play a critical role in determining the selectivity of these compounds across the serotonin receptor family.[1]

Structure-Activity Relationship: Unraveling the Molecular Determinants of Affinity and Function

The relationship between the chemical structure of 5-carboxamidotryptamine derivatives and their biological activity is a key area of investigation for medicinal chemists. Modifications to the core tryptamine scaffold can dramatically alter a compound's affinity and efficacy at different 5-HT receptor subtypes.

Quantitative Analysis of Receptor Binding and Functional Potency

To facilitate a clear comparison of the pharmacological profiles of various 5-carboxamidotryptamine derivatives, the following tables summarize key quantitative data from published studies. These tables include inhibition constants (Ki) from radioligand binding assays, which indicate the affinity of a compound for a specific receptor, and half-maximal effective concentrations (EC50) from functional assays, which measure the potency of a compound in eliciting a biological response.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-Carboxamidotryptamine and a Key Derivative

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT5A | 5-HT7 |

| 5-Carboxamidotryptamine (5-CT) | High | High | High | High | High |

| AH-494 | Lower than 5-HT7 | - | - | - | High (Agonist) |

Table 2: Functional Potencies (EC50, nM) of 5-Carboxamidotryptamine

| Compound | 5-HT7 (Adenylyl Cyclase Stimulation) |

| 5-Carboxamidotryptamine (5-CT) | Potent Agonist |

Note: As with binding affinities, a comprehensive table of EC50 values for a series of derivatives is not currently available in the public literature.

Key Experimental Protocols

The determination of the structure-activity relationship of 5-carboxamidotryptamine derivatives relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor and a series of concentrations of the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of 5-carboxamidotryptamine derivatives at various 5-HT receptor subtypes.

Materials:

-

Radioligands:

-

For 5-HT1A receptors: [³H]8-OH-DPAT

-

For 5-HT7 receptors: [³H]5-CT or [³H]SB-269970

-

-

Membrane Preparations: Homogenates from brain regions rich in the target receptor (e.g., hippocampus for 5-HT1A, thalamus for 5-HT7) or from cells stably expressing the recombinant human receptor.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and other additives to reduce non-specific binding.

-

Test Compounds: 5-carboxamidotryptamine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand and a range of concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger in many signal transduction pathways. Functional assays measuring changes in intracellular cAMP levels are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs).

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of 5-carboxamidotryptamine derivatives at Gi/o-coupled (e.g., 5-HT1A) and Gs-coupled (e.g., 5-HT7) receptors.

Materials:

-

Cell Lines: Stably expressing the human 5-HT1A or 5-HT7 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: A buffered salt solution (e.g., HBSS) or cell culture medium.

-

Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556): An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.

-

Test Compounds: 5-carboxamidotryptamine derivatives.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Gs-Coupled Receptors (e.g., 5-HT7):

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere.

-

Compound Addition: Add increasing concentrations of the test compound (agonist) to the wells.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for Gi/o-Coupled Receptors (e.g., 5-HT1A):

-

Cell Plating: As above.

-

Compound Addition: Add increasing concentrations of the test compound (agonist).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate as above.

-

Cell Lysis and Detection: As above.

-

Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the log of the agonist concentration to determine the EC50 and Emax values.

Signaling Pathways

The interaction of 5-carboxamidotryptamine derivatives with their target receptors initiates a cascade of intracellular events known as signal transduction. The primary signaling pathways for the 5-HT1A and 5-HT7 receptors are well-characterized.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

5-HT7 Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to the Gs family of G-proteins. Agonist binding to the 5-HT7 receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Conclusion and Future Directions

The study of 5-carboxamidotryptamine derivatives has provided valuable insights into the structural requirements for ligand recognition and activation of various serotonin receptors. While 5-CT itself is a powerful research tool due to its broad-spectrum agonist activity, the development of selective analogs like AH-494 demonstrates the feasibility of fine-tuning the pharmacological profile of this chemical scaffold. Future research in this area will likely focus on the synthesis and characterization of a wider array of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such models will be instrumental in the rational design of novel therapeutics with improved selectivity and efficacy for the treatment of a range of neurological and psychiatric disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising field of drug discovery.

References

5-Carboxamidotryptamine Maleate: A Technical Guide to a Non-Selective 5-HT1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxamidotryptamine (5-CT), available as 5-Carboxamidotryptamine maleate (B1232345), is a potent tryptamine (B22526) derivative that acts as a high-affinity, non-selective agonist for multiple serotonin (B10506) (5-HT) receptors.[1] Closely related to the endogenous neurotransmitter serotonin, 5-CT has been instrumental as a research tool for elucidating the physiological and pathological roles of the 5-HT1 receptor subfamily. This technical guide provides an in-depth overview of the pharmacological properties of 5-Carboxamidotryptamine maleate, with a focus on its interaction with 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. The document details its binding affinity, functional potency, and efficacy, alongside comprehensive experimental protocols for its characterization.

Pharmacological Profile of 5-Carboxamidotryptamine

5-CT is recognized as a full agonist at the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Its non-selective nature, coupled with its high potency, makes it a valuable ligand for studying the collective and individual functions of these Gi/Go-coupled receptors. The following tables summarize the quantitative data regarding the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of 5-Carboxamidotryptamine at human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Data Presentation

Table 1: Binding Affinity (Ki) of 5-Carboxamidotryptamine at Human 5-HT1 Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 1.3 ± 0.2 |

| 5-HT1B | 5.0 ± 0.8 |

| 5-HT1D | 3.2 ± 0.5 |

Data represents the mean ± SEM.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of 5-Carboxamidotryptamine at Human 5-HT1 Receptor Subtypes in a [³⁵S]GTPγS Binding Assay

| Receptor Subtype | EC50 (nM) | Emax (% of 5-HT response) |

| 5-HT1A | 4.1 ± 1.0 | 100 |

| 5-HT1B | 10.0 ± 1.6 | 100 |

| 5-HT1D | 6.3 ± 1.3 | 100 |

Data represents the mean ± SEM.

Signaling Pathways

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/Go family of G proteins. Upon activation by an agonist such as 5-Carboxamidotryptamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol describes the determination of the binding affinity (Ki) of 5-Carboxamidotryptamine by measuring its ability to compete with a radiolabeled ligand for binding to 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Materials:

-

HEK293 cells stably expressing human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.

-

[³H]5-Carboxamidotryptamine ([³H]5-CT) as the radioligand.

-

This compound (unlabeled).

-

Binding buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of binding buffer (for total binding) or 10 µM of unlabeled 5-HT (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]5-CT (at a final concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5-Carboxamidotryptamine.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Agonist-Stimulated [³⁵S]GTPγS Binding

This assay measures the functional potency (EC50) and efficacy (Emax) of 5-Carboxamidotryptamine by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to 5-HT1 receptors.

Materials:

-

Membrane preparations expressing 5-HT1A, 5-HT1B, or 5-HT1D receptors (as described above).

-

[³⁵S]GTPγS.

-

This compound.

-

Guanosine 5'-diphosphate (GDP).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other materials as for the radioligand binding assay.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for basal binding) or varying concentrations of this compound.

-

25 µL of membrane preparation.

-

25 µL of GDP (final concentration 10 µM).

-

25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction and process the samples as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

-

Plot the stimulated binding against the logarithm of the 5-Carboxamidotryptamine concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis. Efficacy is often expressed as a percentage of the response to a standard full agonist like serotonin (5-HT).

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal. This protocol provides a general framework for assessing the effect of 5-Carboxamidotryptamine on serotonin release in a specific brain region, such as the hippocampus.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Following a scalp incision, drill a small hole in the skull above the target brain region (e.g., hippocampus).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a collection vial.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

-

Sample Analysis:

-

Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the post-drug serotonin levels as a percentage of the baseline levels.

-

Analyze the data to determine the time course and magnitude of the effect of 5-Carboxamidotryptamine on extracellular serotonin concentrations.

-

Conclusion

This compound is a powerful pharmacological tool for the investigation of 5-HT1 receptor function. Its character as a high-affinity, non-selective full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors allows for the comprehensive study of the signaling pathways and physiological responses mediated by this important receptor subfamily. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize the binding and functional properties of 5-CT and other related compounds, thereby advancing our understanding of serotonergic neurotransmission and its role in health and disease.

References

The Physiological Role of 5-Carboxamidotryptamine (5-CT) in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxamidotryptamine (5-CT) is a potent and non-selective tryptamine (B22526) derivative that serves as a valuable pharmacological tool for investigating the serotonergic system. Its high affinity for several serotonin (B10506) (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT1D, 5-HT5A, and 5-HT7 receptors, makes it a key compound for elucidating the complex physiological roles of these receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the physiological role of 5-CT, focusing on its receptor binding profile, downstream signaling pathways, and its effects on neuronal function and behavior. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the serotonergic system for therapeutic intervention.

Data Presentation: 5-CT Receptor Binding Affinities

The affinity of 5-CT for various 5-HT receptor subtypes is a critical determinant of its physiological effects. The following table summarizes the binding affinities (Ki, pKi) of 5-CT for a range of human 5-HT receptors, compiled from various radioligand binding studies.

| 5-HT Receptor Subtype | Ki (nM) | pKi | Radioligand Used in Assay | Reference Cell/Tissue |

| 5-HT1A | 0.8 - 2.5 | 8.6 - 9.1 | [³H]8-OH-DPAT, [³H]MPPF | HEK293 cells, Rat Cortex |

| 5-HT1B | 3.2 - 10 | 7.5 - 8.5 | [¹²⁵I]GTI | CHO cells |

| 5-HT1D | 0.5 - 1.6 | 8.8 - 9.3 | [³H]5-HT | HEK293 cells |

| 5-HT1E | 12.6 | 7.9 | [³H]5-HT | HEK293 cells |

| 5-HT1F | 20 | 7.7 | [³H]5-HT | HEK293 cells |

| 5-HT2A | >1000 | <6.0 | [³H]Ketanserin | Rat Cortex |

| 5-HT2B | >1000 | <6.0 | [³H]5-HT | CHO cells |

| 5-HT2C | >1000 | <6.0 | [³H]Mesulergine | Porcine Choroid Plexus |

| 5-HT3 | >10000 | <5.0 | [³H]GR65630 | NG108-15 cells |

| 5-HT4 | >1000 | <6.0 | [³H]GR113808 | Guinea Pig Striatum |

| 5-HT5A | 5.0 | 8.3 | [³H]5-CT | Human Brain |

| 5-HT6 | 100 - 200 | 6.7 - 7.0 | [³H]LSD | HeLa cells |

| 5-HT7 | 0.2 - 1.0 | 9.0 - 9.7 | [³H]5-CT, [³H]LSD | CHO cells, HEK293 cells |

Note: Ki and pKi values can vary depending on the experimental conditions, including the radioligand used, tissue/cell preparation, and assay buffer composition.

Signaling Pathways of 5-CT

5-CT elicits its physiological effects by activating distinct intracellular signaling cascades through its interaction with various G protein-coupled receptors (GPCRs). The primary signaling pathways modulated by 5-CT are the Gs, Gi/o, and G12 pathways.

Gs-Coupled Signaling Pathway (Primarily via 5-HT7 Receptors)

Activation of the 5-HT7 receptor by 5-CT leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to changes in gene expression and cellular function.

Gi/o-Coupled Signaling Pathway (Primarily via 5-HT1A and 5-HT5A Receptors)

Conversely, when 5-CT binds to 5-HT1A or 5-HT5A receptors, it activates the Gi/o alpha subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. The βγ subunits of the Gi/o protein can also modulate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

G12-Coupled Signaling Pathway (via 5-HT7 Receptors)

In addition to Gs coupling, the 5-HT7 receptor can also couple to the G12 protein. Activation of the G12 pathway by 5-CT leads to the activation of small GTPases, RhoA and Cdc42. This signaling cascade is implicated in the regulation of the actin cytoskeleton, influencing processes such as neurite outgrowth and cell morphology.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for key experiments used to characterize the interaction of 5-CT with 5-HT receptors.

Radioligand Binding Assay (Competition Assay)

This protocol describes a typical competition binding assay to determine the affinity (Ki) of 5-CT for a specific 5-HT receptor subtype.

Objective: To determine the concentration of 5-CT that inhibits 50% of the specific binding of a known radioligand to a 5-HT receptor (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes or tissue homogenates expressing the 5-HT receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]5-CT for 5-HT7).[5]

-

Unlabeled 5-CT solutions of varying concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand that binds to the same receptor, e.g., 10 µM serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of unlabeled 5-CT.

-

50 µL of the specific radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 5-CT.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the effect of 5-CT on intracellular cAMP levels, typically to assess its functional activity at Gs- or Gi/o-coupled receptors.

Objective: To quantify the change in intracellular cAMP concentration in response to 5-CT stimulation.

Materials:

-

Cells expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).

-

5-CT solutions of varying concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi/o-coupled receptors).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation:

-

For Gs-coupled receptors (e.g., 5-HT7): Add varying concentrations of 5-CT and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

For Gi/o-coupled receptors (e.g., 5-HT1A): Co-stimulate the cells with a fixed concentration of forskolin (to induce a submaximal cAMP response) and varying concentrations of 5-CT. Incubate for a specific time (e.g., 30 minutes) at 37°C.[7]

-

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of 5-CT.

-

Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi/o-coupled receptors) from the dose-response curve.

-

In Vivo Physiological Roles of 5-CT in the CNS

The diverse receptor binding profile of 5-CT translates into a complex array of physiological effects in the central nervous system. Its high affinity for 5-HT1A and 5-HT7 receptors, in particular, suggests its involvement in the modulation of mood, cognition, and neuronal plasticity.

Modulation of Neurotransmitter Release

In vivo microdialysis studies are instrumental in understanding how 5-CT affects the release of neurotransmitters in specific brain regions. Based on its receptor affinities, 5-CT is expected to have the following effects:

-

Serotonin (5-HT): Activation of presynaptic 5-HT1A autoreceptors by 5-CT would be expected to decrease the firing of serotonergic neurons and subsequently reduce 5-HT release in terminal fields such as the prefrontal cortex and hippocampus.[8]

-

Dopamine (B1211576) (DA): The effect of 5-CT on dopamine release is likely to be complex and region-specific. Activation of 5-HT1A receptors can indirectly influence dopaminergic neurotransmission. For instance, stimulation of 5-HT1A receptors in the prefrontal cortex can lead to an increase in dopamine release in this region.[2]

-

Other Neurotransmitters: Through its action on various 5-HT receptors, 5-CT can also indirectly modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate.

Behavioral Effects

Animal behavioral models provide insights into the potential functional consequences of 5-CT administration in the CNS.

-

Anxiety-like Behavior (Elevated Plus Maze): The anxiolytic or anxiogenic potential of 5-CT can be assessed using the elevated plus-maze. Given its potent agonism at 5-HT1A receptors, which are known to have anxiolytic effects, administration of 5-CT would be predicted to increase the time spent in the open arms of the maze, indicative of reduced anxiety.[9][10]

-

Cognitive Function (Novel Object Recognition): The novel object recognition test is used to evaluate learning and memory. The role of 5-HT7 receptors in cognitive processes suggests that 5-CT could modulate performance in this task. Both agonism and antagonism of 5-HT7 receptors have been shown to affect cognitive function, and the net effect of 5-CT would depend on the specific cognitive domain and brain region involved.[11][12][13]

-

Sensorimotor Gating (Prepulse Inhibition of Startle): Prepulse inhibition (PPI) is a measure of sensorimotor gating, a process that is disrupted in several neuropsychiatric disorders. The serotonergic system, particularly 5-HT1A and 5-HT2A receptors, is known to modulate PPI. The effect of 5-CT on PPI would be complex due to its mixed receptor profile. While 5-HT1A receptor activation can sometimes improve PPI, the overall effect of 5-CT would need to be empirically determined.[14][15]

Conclusion

5-Carboxamidotryptamine is a powerful research tool that has significantly contributed to our understanding of the physiological roles of various 5-HT receptor subtypes in the central nervous system. Its high affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors allows for the investigation of their involvement in a wide range of neuronal processes, from intracellular signaling to complex behaviors. The detailed information on its receptor binding profile, signaling pathways, and experimental methodologies provided in this guide is intended to facilitate further research into the therapeutic potential of targeting the serotonergic system for the treatment of neurological and psychiatric disorders. As our understanding of the intricate functions of individual 5-HT receptors continues to evolve, the utility of 5-CT as a selective pharmacological probe will undoubtedly remain invaluable.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Yohimbine disrupts prepulse inhibition in rats via action at 5-HT1A receptors, not alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Carboxamidotryptamine Maleate: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent and non-selective serotonin (B10506) (5-HT) receptor agonist. As a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin, 5-CT serves as an invaluable pharmacological tool in the elucidation of 5-HT receptor function and the broader physiological roles of the serotonergic system.[1] Its high affinity for multiple 5-HT receptor subtypes allows for the investigation of complex signaling cascades and physiological responses mediated by this critical neurotransmitter system. This technical guide provides an in-depth overview of the basic research applications of 5-CT, with a focus on its receptor binding profile, functional activity, and the experimental protocols utilized to characterize its effects.

Molecular Profile and Receptor Binding Affinity

5-CT exhibits a broad spectrum of activity across various 5-HT receptor subtypes, acting as a high-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] It also demonstrates lower affinity for the 5-HT2, 5-HT3, and 5-HT6 receptors.[1] Its negligible affinity for the 5-HT1E and 5-HT1F receptors further refines its utility as a research tool.[1] The binding affinities of 5-Carboxamidotryptamine for a range of human serotonin receptors are summarized in Table 1.

| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ |

| 5-HT₁A | [³H]8-OH-DPAT | 0.8 | 9.1 |

| 5-HT₁B | [¹²⁵I]GTI | 2.5 | 8.6 |

| 5-HT₁D | [³H]GR-125743 | 1.2 | 8.9 |

| 5-HT₅A | [³H]5-CT | 4.6[2] | 8.3 |

| 5-HT₇ | [³H]5-CT | 0.2 | 9.7 |

Table 1: Binding Affinities (Kᵢ) of 5-Carboxamidotryptamine for Human Serotonin Receptors. Data compiled from various sources.

Functional Potency and In Vitro/In Vivo Effects

The functional activity of 5-CT as a 5-HT receptor agonist has been characterized in a variety of in vitro and in vivo models. Its potency, often expressed as the half-maximal effective concentration (EC₅₀), varies depending on the receptor subtype and the specific functional response being measured.

| Assay Type | Receptor Target(s) | Effect | EC₅₀ (nM) |

| Adenylyl Cyclase Activation (Guinea Pig Hippocampus) | 5-HT₇ / 5-HT₁ₐ | cAMP Production | ~1 |

| Drinking Behavior (Rat) | 5-HT₁-like | Increased Water Intake | 0.04 µmol/kg (in vivo)[3] |

| Hypothermia (Mouse) | 5-HT₇ | Reduction in Rectal Temperature | - |

| Vasodilation (Anesthetized Cat) | 5-HT₁-like | Decrease in Blood Pressure | - |

Table 2: Functional Potency (EC₅₀) of 5-Carboxamidotryptamine in Various Assays.

Signaling Pathways

As an agonist at multiple G-protein coupled receptors (GPCRs), 5-CT initiates a cascade of intracellular signaling events. The primary signaling pathways activated by 5-CT at its high-affinity targets, the 5-HT₁ and 5-HT₇ receptors, are depicted below.

Figure 1: Signaling pathways activated by 5-Carboxamidotryptamine at 5-HT₁ and 5-HT₇ receptors.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of 5-CT for a specific 5-HT receptor subtype using a competitive radioligand binding assay.

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the 5-HT receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined.

-

-

Assay Incubation:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [³H]5-CT or a subtype-selective radiolabeled antagonist) and a range of concentrations of unlabeled 5-CT.

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of 5-CT that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Functional Assay (General Protocol)

This protocol describes a general method to assess the functional activity of 5-CT at Gₛ- or Gᵢ/ₒ-coupled 5-HT receptors by measuring its effect on adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Cells stably expressing the 5-HT receptor of interest (e.g., 5-HT₇) are cultured to an appropriate density.

-